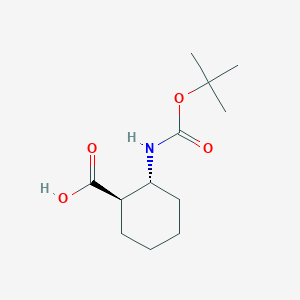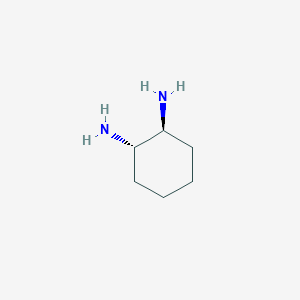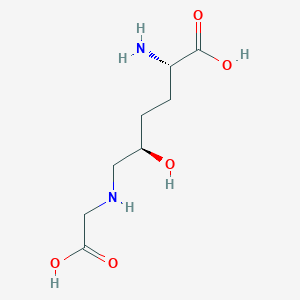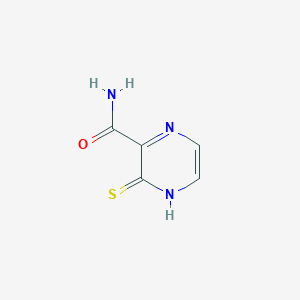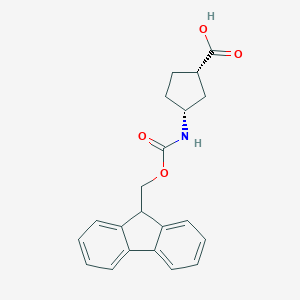
Bis(3-aminopropiononitrile) fumarate
Descripción general
Descripción
“Bis(3-aminopropiononitrile) fumarate” is a chemical compound with diverse applications. It’s also known as “2-cyanoethylamine hemifumarate”, “beta-Aminopropionitrile, fumarate”, “Di-beta-aminopropionitrile fumarate”, and "BAPN fumarate" . Its versatility enables its use in various fields, including catalysis, drug delivery, and material science.
Molecular Structure Analysis
The molecular formula of “Bis(3-aminopropiononitrile) fumarate” is C4H4O4.C3H6N2 . The molecular weight is 186.17 . Further details about the molecular structure are not available in the search results.Physical And Chemical Properties Analysis
“Bis(3-aminopropiononitrile) fumarate” is a white crystalline powder . It’s stable under normal temperatures and pressures . When heated to decomposition, it emits toxic fumes of nitrogen oxides, carbon monoxide, carbon dioxide, and cyanide fumes .Aplicaciones Científicas De Investigación
Vibrational Spectroscopic Studies
Bis(3-aminopropiononitrile) fumarate's properties have been examined through vibrational spectroscopic and computational studies. These studies are essential for understanding the molecular and structural characteristics of this compound (Kanagathara et al., 2018).
Oxidative Removal in Water Systems
The compound has been studied for its role in the oxidative removal of pharmaceuticals in water systems. This research is crucial for environmental applications, particularly in the degradation of contaminants in water (Ghauch & Tuqan, 2012).
Hemoglobin Crosslinking
A significant area of research involving bis(3-aminopropiononitrile) fumarate is its use in crosslinking hemoglobin. This process is vital for the development of blood substitutes and understanding the thermal stability of hemoglobin (Yang & Olsen, 1991).
Hemoglobin Modification
Another application in hemoglobin research includes its modification, particularly in the study of sickle cell anemia. The crosslinking effect of bis(3-aminopropiononitrile) fumarate on hemoglobin is explored to increase its solubility, which is beneficial in treating diseases like sickle cell anemia (Chatterjee et al., 1984).
Hydrogen Bonded Supramolecular Network
Research also delves into the formation of hydrogen-bonded supramolecular networks involving bis(3-aminopropiononitrile) fumarate. These studies are pivotal in understanding the compound's role in forming complex molecular structures (Sathya et al., 2013).
Novel Organic Synthesis
The compound has been utilized in the synthesis of novel bis(1-(cyclohexylamino)-1-oxoalkyl or aryl) fumarates. These are considered as organic building blocks for natural products and drugs, showing the compound's significance in pharmaceutical synthesis (Mamaghani et al., 2014).
Sequence Specific Recognition of DNA
It also finds application in the sequence-specific recognition of DNA, which is a critical aspect of molecular biology and genetics research (Youngquist & Dervan, 1985).
Safety And Hazards
Propiedades
IUPAC Name |
3-aminopropanenitrile;(E)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4.2C3H6N2/c5-3(6)1-2-4(7)8;2*4-2-1-3-5/h1-2H,(H,5,6)(H,7,8);2*1-2,4H2/b2-1+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMXYZMHOZAPHQ-SEPHDYHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C#N.C(CN)C#N.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN)C#N.C(CN)C#N.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1119-28-4 (Parent), 110-17-8 (Parent), 151-18-8 (Parent) | |
| Record name | BAPN fumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002079892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3-aminopropiononitrile) fumarate | |
CAS RN |
2079-89-2 | |
| Record name | BAPN fumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002079892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanenitrile, 3-amino-, (2E)-2-butenedioate (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(3-aminopropiononitrile) fumarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.553 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(3-AMINOPROPIONONITRILE) FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O0893POYK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



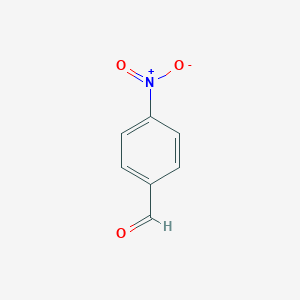
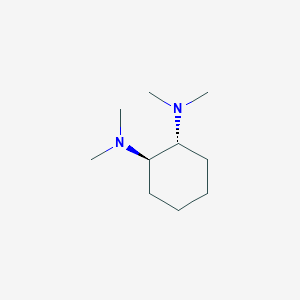
![3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B150875.png)
